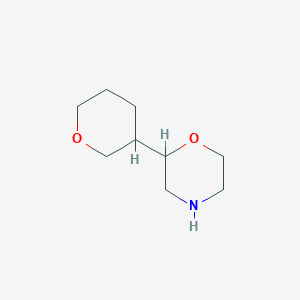

2-(Oxan-3-yl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Oxan-3-yl)morpholine is a versatile small molecule scaffold that has garnered attention in various fields of research and industryIts chemical formula is C₈H₁₅NO₂, and it has a molecular weight of 157.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxan-3-yl)morpholine typically involves the reaction of morpholine with oxirane derivatives under specific conditions. One common method is the cyclization of amino alcohols and α-haloacid chlorides, followed by reduction reactions . Another approach involves the use of aziridines and epoxides as starting materials, which undergo cyclization to form the morpholine ring .

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The use of transition metal catalysis and stereoselective synthesis methods are common in industrial settings to ensure the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

2-(Oxan-3-yl)morpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated morpholine compounds .

Scientific Research Applications

2-(Oxan-3-yl)morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Oxan-3-yl)morpholine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. For example, it may inhibit kinases involved in cell cycle regulation, thereby exerting its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Morpholine: A simpler analog with a similar structure but lacking the oxane ring.

2-(Oxolan-3-yl)morpholine: Another closely related compound with slight structural variations.

Uniqueness

2-(Oxan-3-yl)morpholine stands out due to its unique combination of the morpholine and oxane rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .

Biological Activity

2-(Oxan-3-yl)morpholine is a chemical compound that combines an oxane ring with a morpholine ring, resulting in a unique structure that imparts distinctive chemical properties. This compound is represented by the molecular formula C₉H₁₅NO₂ and is often encountered in its hydrochloride salt form, which enhances solubility and stability in aqueous environments. The potential biological activities of this compound are of significant interest, particularly in medicinal chemistry and material science.

Structural Characteristics

The dual-ring structure of this compound offers various interaction possibilities with biological molecules. This structural combination is believed to influence its pharmacological properties, as morpholine derivatives are commonly associated with diverse biological activities.

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Morpholine | Morpholine derivative | Basic amine properties |

| 1-[2-(3-Chlorophenyl)ethyl]-3-morpholin | Morpholine derivative | Contains phenyl substituent |

| Oxane | Oxane derivative | Lacks amine functionality |

The exact mechanism of action for this compound remains largely unexplored. However, it is hypothesized that its interaction with biomolecules may modulate biochemical pathways similar to those affected by other morpholine derivatives. Notably, morpholines have been shown to influence sterol synthesis in fungi, indicating a possible pathway for further investigation into the therapeutic uses of this compound.

Case Studies and Research Findings

Despite the scarcity of direct studies on this compound, related research on morpholine derivatives provides insight into its potential applications:

- Antifungal Activity : Research indicates that morpholine derivatives exhibit activity against fungal enzymes, suggesting that this compound may also possess antifungal properties. Further studies could elucidate its efficacy against specific fungal strains.

- Pharmacological Screening : A study conducted on various morpholine compounds demonstrated a range of biological activities, including analgesic and anti-inflammatory effects. This underscores the need for pharmacological screening of this compound to assess its therapeutic potential.

Safety and Handling

Due to the lack of specific research regarding the safety profile of this compound, it is recommended to handle the compound with standard laboratory safety precautions. This includes using gloves, eye protection, and working within a well-ventilated fume hood.

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

2-(oxan-3-yl)morpholine |

InChI |

InChI=1S/C9H17NO2/c1-2-8(7-11-4-1)9-6-10-3-5-12-9/h8-10H,1-7H2 |

InChI Key |

IDGVXOIOFUMMCR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(COC1)C2CNCCO2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.